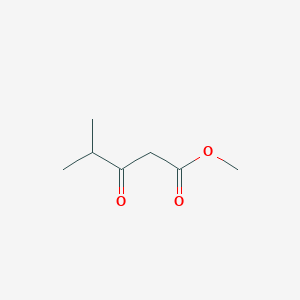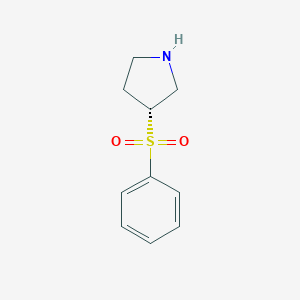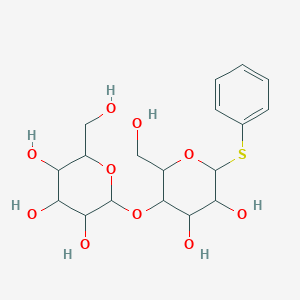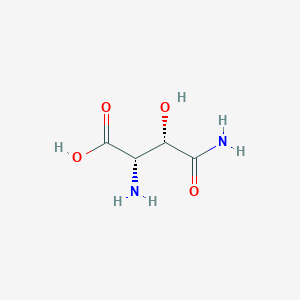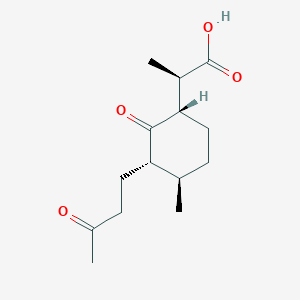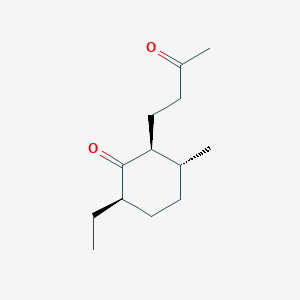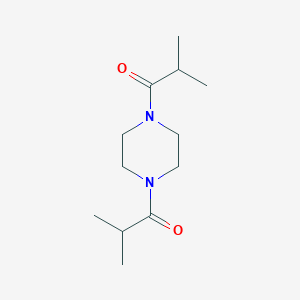
Piperazine, 1,4-diisobutyryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-diisobutyryl- is a chemical compound that belongs to the piperazine family. It is a versatile molecule that finds its application in various scientific research fields. The compound is synthesized through a well-defined method and has significant biochemical and physiological effects.
Aplicaciones Científicas De Investigación
The versatility of Piperazine, 1,4-diisobutyryl- makes it an important molecule in various scientific research fields. The compound finds its application in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in various organic reactions. Furthermore, it finds its application in the field of biochemistry, where it is used to study the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-diisobutyryl- is not well understood. However, it is believed that the compound interacts with proteins and enzymes, leading to changes in their structure and function. The compound may also interact with DNA and RNA, leading to changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1,4-diisobutyryl- has significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and bacteria. It also has antifungal properties. Furthermore, the compound has been shown to modulate the activity of various enzymes, including proteases and kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1,4-diisobutyryl- has several advantages and limitations for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. Furthermore, the compound has a wide range of applications in various scientific research fields. However, the compound has limited solubility in water, which may limit its application in aqueous environments.
Direcciones Futuras
There are several future directions for research on Piperazine, 1,4-diisobutyryl-. One possible direction is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound as a drug candidate for various diseases. Furthermore, the compound can be used as a building block for the synthesis of new organic molecules with potential applications in various fields.
Conclusion:
In conclusion, Piperazine, 1,4-diisobutyryl- is a versatile molecule that finds its application in various scientific research fields. The compound is synthesized through a well-defined method and has significant biochemical and physiological effects. Although the mechanism of action of the compound is not well understood, it has a wide range of applications in various scientific research fields. Further research is needed to explore the full potential of Piperazine, 1,4-diisobutyryl-.
Métodos De Síntesis
Piperazine, 1,4-diisobutyryl- is synthesized through a well-defined method. The synthesis involves the reaction of piperazine with isobutyryl chloride in the presence of a base. The reaction leads to the formation of 1,4-diisobutyrylpiperazine. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Propiedades
Número CAS |
18940-58-4 |
|---|---|
Nombre del producto |
Piperazine, 1,4-diisobutyryl- |
Fórmula molecular |
C12H22N2O2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
2-methyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)11(15)13-5-7-14(8-6-13)12(16)10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
RHJOHGKHWICERH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)C |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)C |
Otros números CAS |
18940-58-4 |
Sinónimos |
1,4-bis(2-Methyl-1-oxopropyl)-piperazine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



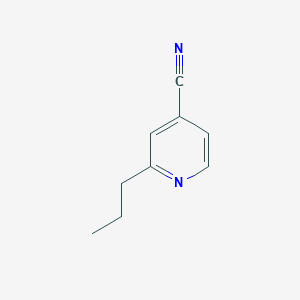
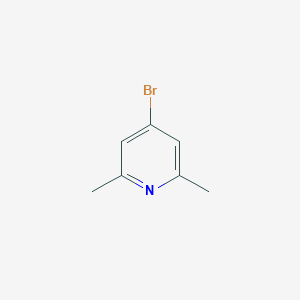
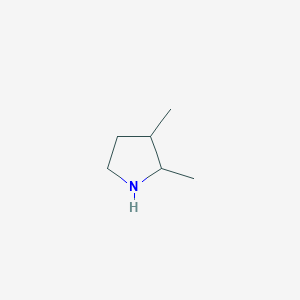
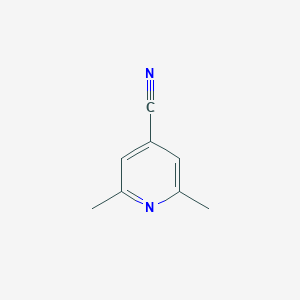
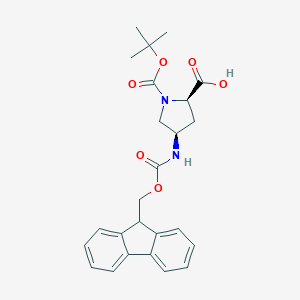
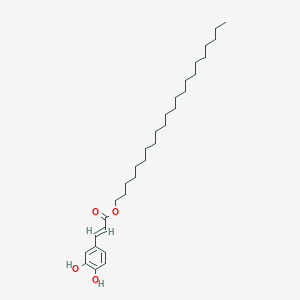
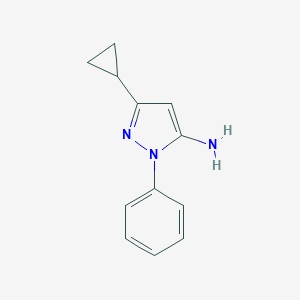
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
